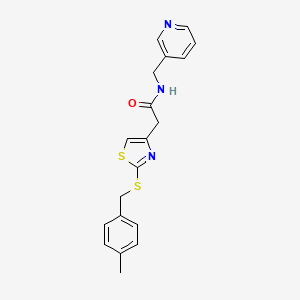

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

This compound features a thiazole core substituted at the 2-position with a 4-methylbenzylthio group and at the 4-position with an acetamide moiety linked to a pyridin-3-ylmethyl group. Its molecular formula is inferred as C₁₈H₁₇N₃OS₂ (based on structural analogs in –13).

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)12-24-19-22-17(13-25-19)9-18(23)21-11-16-3-2-8-20-10-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJPNZXCMJMXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide , with CAS number 941875-81-6 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 369.5 g/mol . The structure includes a thiazole ring, a pyridine moiety, and a thioether group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 941875-81-6 |

| Molecular Formula | C₁₉H₁₉N₃OS₂ |

| Molecular Weight | 369.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .

Case Study: Anticancer Mechanism

In a comparative study, compounds similar to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide were evaluated for their anticancer activity using the MTT assay. The results showed that certain derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound's thiazole structure is known for its antimicrobial properties. In a study focusing on various thiazole derivatives, several were tested against a range of bacteria and fungi using disc diffusion methods. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Listeria monocytogenes .

Table: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Listeria monocytogenes | 16 | High |

| Bacillus cereus | 64 | Moderate |

| Micrococcus luteus | 32 | Moderate |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring and the pyridine moiety can significantly affect their potency against cancer cells and microorganisms. For instance, modifications in the methyl group on the benzyl thioether have been shown to enhance anticancer activity .

Summary of Research Findings

- Synthesis : The compound was synthesized following established protocols for thiazole derivatives, confirming its structure through spectral analysis techniques such as NMR and mass spectrometry .

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to other thiazole derivatives.

- Antimicrobial Efficacy : Demonstrated effective antimicrobial activity against several pathogenic bacteria, indicating potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

Substituent Modifications

Aromatic Thioether Groups

- Target Compound : 4-Methylbenzylthio group (electron-donating methyl substituent).

- Halogen-Substituted Analogs: CAS 953984-00-4 (): 4-Bromobenzylthio group (molecular weight 434.4, C₁₈H₁₆BrN₃OS₂). CAS 941875-71-4 (): 4-Chlorobenzylthio group (molecular weight 389.9, C₁₈H₁₆ClN₃OS₂). Impact: Halogen substituents increase molecular weight and polarity compared to methyl groups.

Acetamide-Linked Moieties

- Target Compound : Pyridin-3-ylmethyl group (basic nitrogen in pyridine may enhance solubility).

- Analogs in : 5e: Linked to a 5-isopropyl-2-methylphenoxy group (yield 74%, melting point 132–134°C). 5j: Linked to a 2-isopropyl-5-methylphenoxy group (yield 82%, melting point 138–140°C) . Impact: Bulky substituents (e.g., isopropyl) reduce solubility but may improve target selectivity.

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the established synthetic protocols for preparing 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide?

The compound is typically synthesized via multi-step reactions involving thiazole core formation and subsequent functionalization. A common approach involves:

- Thiol-thiazole coupling : Refluxing intermediates like 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with acetamide derivatives in acetone or DMF, using K₂CO₃ as a base to promote nucleophilic substitution .

- Purification : Crude products are recrystallized from ethanol or methanol to achieve >95% purity, with yields ranging from 60–85% depending on substituents .

- Validation : Intermediate steps are monitored via TLC, and final products are characterized by NMR and IR spectroscopy .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., pyridin-3-ylmethyl protons at δ 4.5–4.7 ppm, thiazole protons at δ 7.2–7.5 ppm) and compare with theoretical values .

- X-ray crystallography : Resolve crystal structures using SHELX software for refinement, particularly to confirm stereochemistry and bond lengths .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., C: 55.2%, H: 4.8%, N: 14.3%, S: 10.1%) .

Advanced Research Questions

Q. How can low yields in the thiol-thiazole coupling step be mitigated?

- Solvent optimization : Replace acetone with DMF or THF to enhance solubility of hydrophobic intermediates .

- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or coupling agents like DCC to improve reaction efficiency .

- Temperature control : Conduct reactions under microwave irradiation (80–100°C) to reduce time from 8 hours to 1–2 hours .

Q. How should contradictory bioactivity data across derivatives be analyzed?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) and assess changes in inhibitory potency (e.g., IC₅₀ values for SIRT2 inhibition) .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT2 active site) and correlate binding poses (e.g., hydrogen bonds with His187) with experimental activity .

- Data normalization : Account for assay variability by repeating experiments with internal controls (e.g., known inhibitors like AGK2) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Use SwissADME to estimate logP (2.8–3.5), solubility (LogS: -4.2), and CYP450 interactions .

- Toxicity screening : Apply ProTox-II to assess hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity risks .

- Dynamic simulations : Perform 100-ns MD simulations in GROMACS to evaluate protein-ligand stability (e.g., RMSD < 2.0 Å for SIRT2 complexes) .

Q. How can regioselectivity issues during thiazole ring functionalization be addressed?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole 5-position to steer electrophilic substitution to the 4-position .

- Protection/deprotection : Use Boc-protected amines during coupling to prevent side reactions .

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling with aryl boronic acids to ensure regioselective C–C bond formation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported inhibitory activities of derivatives?

- Meta-analysis : Compile IC₅₀ values from multiple studies (e.g., SIRT2 inhibition ranges: 0.5–12 μM) and identify outliers due to assay conditions (e.g., enzyme source, substrate concentration) .

- Orthogonal assays : Validate activity using both fluorescence-based (e.g., Fluor de Lys) and radiolabeled (³H-acetylated peptide) methods .

- Crystallographic validation : Compare X-ray structures of inhibitor-enzyme complexes to confirm binding modes across studies .

Methodological Tables

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 8 | 72 |

| DMF | Cs₂CO₃ | 80 | 6 | 85 |

| THF | DCC | 70 | 12 | 68 |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridin-3-ylmethyl | 4.5–4.7 | d (J=5.2 Hz) | 2H |

| Thiazole C–H | 7.3 | s | 1H |

| 4-Methylbenzyl CH₃ | 2.4 | s | 3H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.